molecular weight and formula of methyl 1-methylcyclohexane-1-carboxylate
molecular weight and formula of methyl 1-methylcyclohexane-1-carboxylate
Introduction
Methyl 1-methylcyclohexane-1-carboxylate is a saturated monocyclic ester with significant potential in various chemical and pharmaceutical applications. Its structural rigidity, conferred by the cyclohexane backbone, and the presence of a quaternary carbon center, make it an interesting building block in organic synthesis. This guide provides a comprehensive overview of its fundamental properties, a detailed methodology for its synthesis rooted in established chemical principles, and a survey of the analytical techniques for its characterization. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols.
Core Molecular Attributes
A thorough understanding of a molecule's basic properties is the cornerstone of its application in any scientific endeavor. The key identifiers and physicochemical properties of methyl 1-methylcyclohexane-1-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | |
| Molecular Weight | 156.22 g/mol | |
| IUPAC Name | methyl 1-methylcyclohexane-1-carboxylate | |
| CAS Number | 30206-10-1, 825-04-7 | |
| Canonical SMILES | CC1(CCCCC1)C(=O)OC | |
| InChI Key | NKZISBBWNQEPAH-UHFFFAOYSA-N |
Strategic Synthesis Pathway
The synthesis of methyl 1-methylcyclohexane-1-carboxylate is most efficiently achieved through a two-step process: the formation of the precursor, 1-methylcyclohexanecarboxylic acid, followed by its esterification. This approach allows for high yields and purity of the final product.
Step 1: Synthesis of 1-Methylcyclohexanecarboxylic Acid
The preparation of the carboxylic acid precursor is a critical first step. A robust and high-yielding method is the carboxylation of a tertiary carbocation generated from an appropriate alcohol using formic acid and sulfuric acid. This method is advantageous due to the ready availability of starting materials and the straightforward procedure.[1]
Causality of Experimental Choices:
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Choice of Precursor: 2-Methylcyclohexanol is selected as the starting material because, in the presence of a strong acid like sulfuric acid, it readily dehydrates and rearranges to form the more stable tertiary carbocation at the 1-position of the cyclohexane ring.
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Carboxylating Agent: Formic acid serves as the source of the carboxyl group. In the strongly acidic medium, it protonates and subsequently loses water to form the formyl cation ([HCO]⁺), which is the active electrophile that attacks the tertiary carbocation.
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Reaction Conditions: The reaction is maintained at a low temperature (15-20°C) to control the exothermicity of the reaction and to minimize potential side reactions such as polymerization or sulfonation.
Experimental Protocol: Synthesis of 1-Methylcyclohexanecarboxylic Acid [1]
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Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL of 96% sulfuric acid.
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Initial Cooling: Cool the sulfuric acid to 15-20°C using an ice bath.
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Formic Acid Addition: While stirring vigorously, slowly add 3 mL of 98-100% formic acid.
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Substrate Addition: Prepare a solution of 28.5 g of 2-methylcyclohexanol in 46 g of 98-100% formic acid. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 15-20°C. Foaming will be observed.
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Reaction Completion: After the addition is complete, continue stirring the light cream-colored mixture for an additional hour at 15-20°C.
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Work-up:
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Pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid will precipitate as a white solid.
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Extract the product with 200 mL of hexane. Separate the layers and extract the aqueous layer with two additional 150 mL portions of hexane.
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Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.
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Combine the alkaline aqueous layers and wash with 100 mL of hexane to remove any neutral impurities.
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Acidify the aqueous solution to a pH of 2 with 12N hydrochloric acid.
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Extract the liberated carboxylic acid with 150 mL of hexane, followed by another 100 mL portion of hexane.
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Combine the final hexane extracts, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.
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Isolation: Evaporate the hexane under reduced pressure to yield 1-methylcyclohexanecarboxylic acid as a colorless solid.
Step 2: Fischer Esterification to Methyl 1-Methylcyclohexane-1-carboxylate
With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and an excess of methanol is an equilibrium process. The use of excess alcohol and removal of water drives the reaction towards the formation of the ester.
Causality of Experimental Choices:
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Esterification Method: Fischer esterification is a cost-effective and straightforward method for producing esters from carboxylic acids and alcohols.
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Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
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Excess Reagent: Methanol is used in large excess to shift the equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.
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Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
Experimental Protocol: Synthesis of Methyl 1-Methylcyclohexane-1-carboxylate (Adapted from a general Fischer esterification protocol[2])
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Reaction Setup: In a dry round-bottom flask, dissolve 1-methylcyclohexanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
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Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water.
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Extract the aqueous layer three times with diethyl ether.
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Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by distillation to obtain pure methyl 1-methylcyclohexane-1-carboxylate.
Workflow and Mechanism Visualization
To better illustrate the synthetic process, the following diagrams outline the experimental workflow and the mechanism of the key esterification step.
Caption: Synthetic Workflow for Methyl 1-Methylcyclohexane-1-carboxylate.
Caption: Mechanism of Fischer Esterification.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized methyl 1-methylcyclohexane-1-carboxylate. The primary techniques employed are mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
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Expected Molecular Ion (M⁺): m/z = 156.1150
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Key Fragmentation Pattern: In electron ionization (EI) mass spectrometry, common fragmentation pathways for esters include McLafferty rearrangement and cleavage alpha to the carbonyl group. For methyl 1-methylcyclohexane-1-carboxylate, significant fragments are observed at m/z values of 97, 55, 101, 59, and 45.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the methyl group on the cyclohexane ring (a singlet around 1.1-1.2 ppm), and a complex series of multiplets for the methylene protons of the cyclohexane ring (typically between 1.2 and 2.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. Key resonances include the carbonyl carbon of the ester (around 177 ppm), the quaternary carbon of the cyclohexane ring (around 40-45 ppm), the methyl ester carbon (around 51 ppm), the ring methyl carbon (around 25 ppm), and the various methylene carbons of the cyclohexane ring (in the 20-40 ppm range).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1750 cm⁻¹.
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C-O Stretch: A strong absorption band for the C-O single bond of the ester will appear in the 1150-1250 cm⁻¹ region.
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Applications and Future Directions
While the direct applications of methyl 1-methylcyclohexane-1-carboxylate are not extensively documented, its parent compound, 1-methylcyclohexanecarboxylic acid, has been investigated for its biological activities. It is a structural analog of valproic acid and has been studied as an anticonvulsant.[3] It has also been used as an internal standard in the analysis of valproic acid metabolites and in the synthesis of p38 MAP kinase inhibitors.[3][4]
Given these applications of the parent acid, methyl 1-methylcyclohexane-1-carboxylate holds promise as:
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A key intermediate in the synthesis of more complex pharmaceutical agents.
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A building block in the development of novel materials and polymers.
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A reference standard in analytical chemistry.
Further research into the biological activity and material properties of this ester and its derivatives is warranted.
Conclusion
This technical guide has provided a comprehensive overview of methyl 1-methylcyclohexane-1-carboxylate, from its fundamental molecular properties to detailed synthetic protocols and analytical characterization methods. By grounding the experimental procedures in the principles of chemical reactivity and providing a clear rationale for the chosen methodologies, this document serves as a valuable resource for scientists and researchers. The synthesis pathway, involving the formation of 1-methylcyclohexanecarboxylic acid followed by Fischer esterification, is a reliable and scalable method for producing this versatile compound, opening avenues for its application in drug discovery and materials science.
References
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PubChem. (n.d.). Methyl 1-methylcyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
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Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved February 18, 2026, from [Link]
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YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved February 18, 2026, from [Link]
